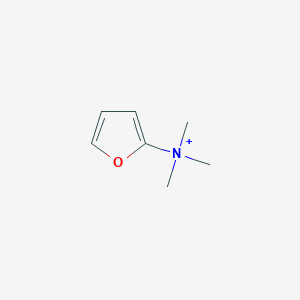

N,N,N-Trimethylfuran-2-aminium

Description

Structure

3D Structure

Properties

CAS No. |

73316-06-0 |

|---|---|

Molecular Formula |

C7H12NO+ |

Molecular Weight |

126.18 g/mol |

IUPAC Name |

furan-2-yl(trimethyl)azanium |

InChI |

InChI=1S/C7H12NO/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3/q+1 |

InChI Key |

VAUQQXQKGXOWTE-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n,n Trimethylfuran 2 Aminium and Analogues

Strategic Approaches to Furan (B31954) Ring Construction

The formation of the furan nucleus is a cornerstone of this synthetic endeavor. Various classical and modern organic reactions can be employed to construct the furan ring, which can then be further functionalized.

Cyclization Reactions for Furan Core Formation

Several cyclization strategies are available for the synthesis of the furan ring, with the choice of method often depending on the availability of starting materials and the desired substitution pattern. For the synthesis of precursors to N,N,N-Trimethylfuran-2-aminium, methods that allow for the introduction of a nitrogen-containing functionality or a group that can be readily converted to such are of particular interest.

One of the most classical and versatile methods for furan synthesis is the Paal-Knorr furan synthesis . This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. While this method is highly effective for a wide range of substituted furans, its direct application to the synthesis of 2-aminofurans is less common. However, a 1,4-dicarbonyl precursor could be strategically chosen to bear a group that can be later converted to an amino group.

A more direct approach to 2-aminofuran precursors involves the cyclization of γ-ketonitriles . These reactions, often base-catalyzed, proceed via an intramolecular Thorpe-Ziegler type reaction, where the enolate of the ketone attacks the nitrile group, followed by tautomerization to the more stable enamine (2-aminofuran). researchgate.net

Another significant strategy is the reaction of α-hydroxy ketones with activated nitriles , such as malononitrile, in the presence of a base. This method provides a direct route to highly functionalized 2-aminofurans. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the nitrile, leading to the furan ring. researchgate.net

The Feist-Benary furan synthesis offers another pathway, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia (B1221849). While typically used for synthesizing furans with ester or ketone substituents, modifications of this reaction can be envisioned for the introduction of an amino precursor.

More contemporary methods, such as transition-metal-catalyzed cyclizations of alkynes and alkenes, also provide routes to substituted furans, although their application to the synthesis of simple 2-aminofuran precursors may be less direct.

| Cyclization Method | Precursors | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed; versatile for substituted furans. |

| γ-Ketonitrile Cyclization | γ-Ketonitriles | Base-catalyzed; direct route to 2-aminofurans. researchgate.net |

| α-Hydroxy Ketone & Nitrile Condensation | α-Hydroxy ketones, Activated nitriles | Base-catalyzed; provides functionalized 2-aminofurans. researchgate.net |

| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base-catalyzed; yields substituted furans. |

Reductive Cyclization Pathways in Furan Derivative Synthesis

Reductive cyclization represents a powerful strategy for the construction of heterocyclic rings, including the furan nucleus. A prominent pathway to a 2-aminofuran precursor involves the reduction of a 2-nitrofuran (B122572) . The 2-nitrofuran itself can be synthesized via the nitration of furan, typically using a mild nitrating agent such as acetyl nitrate (B79036) to avoid degradation of the sensitive furan ring. researchgate.net Subsequent reduction of the nitro group to a primary amine can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with Pd/C, PtO₂) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The resulting 2-aminofuran is often unstable and may be used immediately in the next step. researchgate.net

Another conceptual approach involves the reductive cyclization of a precursor molecule that already contains the necessary carbon and oxygen atoms for the furan ring and a nitrogen functionality. For instance, a suitably substituted unsaturated γ-nitro ketone could potentially undergo reductive cyclization to form a 2-aminofuran derivative.

Amination and Quaternization Protocols for N,N,N-Trimethylation

Once a suitable furan precursor is obtained, the next critical steps involve the introduction of the amino group (if not already present) and its subsequent exhaustive methylation to the desired quaternary ammonium (B1175870) salt.

Direct N-Methylation Techniques

The conversion of a primary 2-aminofuran to this compound is typically achieved through exhaustive methylation , also known as the Hofmann exhaustive methylation. wikipedia.org This reaction involves treating the primary amine with an excess of a methylating agent, most commonly methyl iodide (CH₃I). youtube.com

The reaction proceeds in a stepwise manner:

Formation of the secondary amine: 2-Aminofuran reacts with the first equivalent of methyl iodide to form 2-(methylamino)furan.

Formation of the tertiary amine: The secondary amine reacts with a second equivalent of methyl iodide to yield 2-(dimethylamino)furan.

Formation of the quaternary ammonium salt: The tertiary amine, being nucleophilic, attacks a third equivalent of methyl iodide to form the final product, this compound iodide.

A base, such as sodium bicarbonate or a non-nucleophilic organic base, is often added to neutralize the hydrogen iodide (HI) formed during the first two methylation steps, thus preventing the protonation of the amine and allowing the reaction to proceed to completion.

Alternative methylating agents, such as dimethyl sulfate, can also be used, although methyl iodide is the most common for this transformation.

Quaternary Ammonium Salt Formation in Furan Derivatives

The final step in the synthesis is the formation of the quaternary ammonium salt. As described above, if the precursor is 2-aminofuran, exhaustive methylation with methyl iodide will directly yield the N,N,N-trimethylated product. youtube.com

Alternatively, if a 2-(dimethylamino)furan is synthesized or isolated as an intermediate, a single methylation step is required for quaternization. This is a standard Sₙ2 reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the methyl group of the methylating agent, displacing the halide ion.

The choice of solvent for this quaternization step is important. Polar aprotic solvents such as acetonitrile, acetone, or DMF are often suitable. The reaction is typically carried out at room temperature or with gentle heating to ensure complete reaction. The resulting quaternary ammonium salt often precipitates from the reaction mixture or can be isolated upon removal of the solvent.

| Methylation Step | Reactant | Reagent | Product |

| Primary to Secondary Amine | 2-Aminofuran | Methyl Iodide (1 eq.) | 2-(Methylamino)furan |

| Secondary to Tertiary Amine | 2-(Methylamino)furan | Methyl Iodide (1 eq.) | 2-(Dimethylamino)furan |

| Tertiary Amine to Quaternary Salt | 2-(Dimethylamino)furan | Methyl Iodide (1 eq.) | This compound iodide |

Exploration of Precursors and Reagents for Optimized Synthesis

The successful synthesis of this compound relies on the careful selection of precursors and reagents to maximize yield and purity.

For the furan ring construction , readily available and inexpensive starting materials are desirable. For the cyclization of γ-ketonitriles, the corresponding γ-halo ketones can be used as precursors, which can be reacted with a cyanide source. In the case of the α-hydroxy ketone and nitrile condensation, simple α-hydroxy ketones are often commercially available or can be prepared from the corresponding ketones. The synthesis of 2-nitrofuran requires furan and a nitrating agent; acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common choice. researchgate.net

For the N-methylation , methyl iodide is the most frequently used reagent due to its high reactivity. youtube.com It is typically used in excess to ensure the reaction goes to completion. As mentioned, a weak base is crucial for neutralizing the acid byproduct. Silver oxide has also been historically used to facilitate the formation of the quaternary ammonium hydroxide (B78521) in the Hofmann elimination, though for the synthesis of the quaternary salt itself, simpler bases are sufficient. wikipedia.org

The choice of solvents is also critical. For the furan synthesis, the solvent will depend on the specific reaction, with alcohols, ethers, or polar aprotic solvents being common. For the methylation/quaternization step, polar aprotic solvents that can dissolve the amine precursor and the methylating agent are preferred. The low solubility of the resulting quaternary ammonium salt in less polar solvents can be advantageous for its isolation.

Utilization of Furan-2-ones and Related Intermediates

Furan-2-ones, also known as butenolides, are valuable precursors for the synthesis of various furan derivatives. Their reactivity allows for the introduction of nucleophiles, including amines, which can lead to the formation of amino-substituted furans.

One plausible approach involves the reaction of a suitable furan-2-one derivative with trimethylamine. This reaction would likely proceed through a Michael addition of the amine to the α,β-unsaturated lactone system, followed by subsequent rearrangement and dehydration to yield the aromatic furan ring. The quaternization of the nitrogen atom to form the aminium salt would be the final step.

A related strategy involves the transformation of furfural (B47365), a readily available biomass-derived chemical. Furfural can be oxidized to 2(5H)-furanone. This intermediate can then react with fatty amines, in a process that involves both condensation and a Michael reaction, to produce surfactants. rsc.org This methodology highlights the potential of furanones to act as electrophiles for the introduction of amino groups.

The following table summarizes potential starting materials and their transformations:

| Starting Material | Reagent(s) | Intermediate(s) | Product Type |

| Substituted Furan-2-one | Trimethylamine, Dehydrating agent | Michael adduct, Hydroxydihydrofuran | This compound |

| Furfural | Oxidizing agent (e.g., H₂O₂) | 2(5H)-Furanone | Furanone intermediate for amination |

It is important to note that the stability of the furan ring is a critical factor, as harsh reaction conditions can lead to ring-opening or polymerization. researchgate.net

Role of Ammonium Acetate (B1210297) in Synthesis Reactions

Ammonium acetate is a versatile reagent in organic synthesis, often serving as a source of ammonia or as a catalyst. wikipedia.org In the context of furan synthesis, it can be employed in reactions leading to the formation of amino-substituted heterocyclic systems.

A relevant example is the synthesis of (z)-2-(alpha-methoxyimino)furan-ammonium acetate, which involves the reaction of 2-oxo-2-furyl acetate with a methoxamine (B1676408) solution, followed by treatment with ammonia to form the ammonium acetate salt. google.com This demonstrates the use of a furan precursor and an ammonia source to generate a furan-containing ammonium salt.

Furthermore, ammonium acetate is a key component in the Borch reaction for reductive amination and in the Knoevenagel condensation. In the synthesis of aminofurans, ammonium acetate could participate in a multi-component reaction, potentially with a 1,4-dicarbonyl compound, to form the furan ring with an amino substituent in a single step. The Paal-Knorr synthesis, a classic method for furan formation from 1,4-dicarbonyls, can be adapted to produce pyrroles by using an amine source like ammonia or ammonium acetate, suggesting a parallel pathway to aminofurans. wikipedia.org

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of substituted furans, including aminofurans, can be achieved through various catalytic approaches.

Acid-Catalyzed Approaches in Furan Synthesis

Acid catalysis is a cornerstone of furan synthesis, most notably in the Paal-Knorr reaction, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.com While this method is general for furan synthesis, the introduction of an amino group would require a modified substrate or a subsequent amination step.

Brønsted acids can catalyze the reduction of furans, but they can also promote polymerization, highlighting the need for careful control of reaction conditions. nih.gov In the context of aminofuran synthesis, an acid catalyst could facilitate the intramolecular cyclization of a γ-ketonitrile, a common precursor to 2-aminofurans. rsc.org For instance, p-toluenesulfonic acid (pTSA) has been used as a catalyst in the Friedländer annulation of 2-amino-3-benzoylfurans to form furo[2,3-b]pyridines. rsc.org

The table below outlines some acid-catalyzed reactions relevant to furan synthesis:

| Reaction Type | Catalyst | Substrate(s) | Product(s) |

| Paal-Knorr Synthesis | Mineral Acids | 1,4-Diketones | Substituted Furans |

| Friedländer Annulation | pTSA | 2-Amino-3-benzoylfurans, Cyclohexanone | Furo[2,3-b]pyridines |

| Benzofuran Ring Opening | Trifluoroacetic acid | Benzofuranyl carbinols, 1,3-Dicarbonyls | Polysubstituted Furans |

Metal-Mediated or Organocatalytic Transformations

A wide array of metal catalysts and organocatalysts have been developed for the synthesis of furan derivatives, including those with amino substituents.

Metal-Mediated Synthesis:

Transition metals such as copper, rhodium, and palladium are effective catalysts for various transformations leading to furans. Copper catalysts, for example, have been used in the synthesis of 3-aminofurans through a one-pot, three-component reaction. rsc.org A carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines can produce 2-amino-2,3-dihydrofurans, which are versatile intermediates for 2-aminofurans. researchgate.net Rhodium(II) catalysts, in cooperation with a Brønsted acid, can facilitate a [2+3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones to yield polysubstituted furans. organic-chemistry.org

Organocatalytic Synthesis:

Organocatalysis offers a metal-free alternative for the synthesis of heterocyclic compounds. For instance, the synthesis of 2-functionalized 2,5-dihydrofurans can be achieved from γ-hydroxy enals using organocatalysis. nih.gov The Stetter reaction, a nucleophilic catalysis-based transformation, has been adapted for the synthesis of both 2-aminofurans and 3-aminofurans. wikipedia.org In one variation, the thiazolium ylide catalyst is used stoichiometrically to produce 3-aminofurans, while a catalytic amount can be used for the synthesis of 2-aminofurans via cyclization onto a nitrile. wikipedia.org

Synthesis of Structurally Related Furanic Aminium Derivatives

The synthesis of structurally related furanic aminium derivatives can be achieved by modifying the furan ring system of a pre-formed aminofuran or by employing substituted precursors in the furan-forming reaction.

Modifications of the Furan Ring System

The furan ring is susceptible to various chemical transformations, allowing for the introduction of a wide range of functional groups. However, the electron-rich nature of the furan ring and its sensitivity to strong acids and oxidants can limit the scope of applicable reactions. nih.gov

Electrophilic substitution reactions, such as halogenation and sulfonation, can be performed on the furan ring, typically occurring at the 2- and 5-positions. pharmaguideline.com These reactions could be used to introduce additional substituents onto an aminofuran precursor. Subsequent quaternization of the amino group would lead to the desired aminium derivative.

Another approach involves the oxidative degradation of the furan ring to a carboxylic acid, which can then be used in further synthetic transformations. osi.lv This highlights the versatility of the furan ring as a synthetic surrogate.

Variations in N-Substituent Groups

The synthetic approach to this compound analogues allows for considerable variation in the N-substituent groups, enabling the preparation of a diverse range of quaternary ammonium salts. These structural modifications are typically introduced during the formation of the tertiary amine precursor or in the final quaternization step. Research in this area has demonstrated the feasibility of incorporating various alkyl chains, providing insight into how these groups influence the synthetic process.

A versatile and widely employed methodology for synthesizing furan-containing quaternary ammonium salts commences with furfural, a readily available bio-based chemical. rsc.orgnih.gov This multi-step synthesis involves the initial formation of a secondary amine, followed by alkylation to a tertiary amine, and culminating in the quaternization of the nitrogen atom to yield the desired furan-2-aminium salt. This sequence offers multiple points for introducing diverse N-substituents.

The general synthetic pathway can be outlined as follows:

Reductive Amination of Furfural : Furfural is reacted with a primary amine (R¹-NH₂) to form a Schiff base (imine), which is subsequently reduced to the corresponding secondary amine, N-alkyl-N-(furan-2-ylmethyl)amine.

N-Alkylation to Tertiary Amines : The secondary amine is then reacted with a second alkylating agent (R²-X, where X is a leaving group such as a halide) to yield the tertiary amine, N-alkyl-N-(furan-2-ylmethyl)-N-alkylamine.

Quaternization : The final step involves the reaction of the tertiary amine with a third alkylating agent (R³-X) to produce the N,N,N-tri-substituted furan-2-aminium salt.

This staged approach allows for the systematic variation of the R¹, R², and R³ groups, leading to a broad spectrum of furan-2-aminium analogues.

The high yields reported in these syntheses indicate that the quaternization of N-(furan-2-ylmethyl) tertiary amines is an efficient process for generating these analogues. rsc.org The variation in alkyl chain length, from butyl to dodecyl groups, demonstrates the versatility of this synthetic route.

Further research has also explored the synthesis of N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium salts. nih.gov This work highlights a different approach to varying the N-substituents, where a tertiary amine containing a furan moiety is reacted with a more complex alkylating agent, an aryloxyalkyl bromide. This method expands the range of possible N-substituents beyond simple alkyl chains to include those with aryl and ether functionalities.

The successful synthesis of these varied N-substituted furan-2-aminium analogues underscores the robustness of the synthetic methodologies, primarily centered around the N-alkylation of furan-containing amine precursors.

Advanced Spectroscopic Investigations of N,n,n Trimethylfuran 2 Aminium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For N,N,N-Trimethylfuran-2-aminium, a combination of one- and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the furan (B31954) ring and the trimethylammonium group. The furan ring protons (H-3, H-4, and H-5) would likely appear as multiplets in the aromatic region of the spectrum. The presence of the electron-withdrawing trimethylammonium group at the C-2 position would influence the chemical shifts of these protons compared to unsubstituted furan. The nine protons of the three methyl groups attached to the nitrogen atom are chemically equivalent and would therefore appear as a single, sharp singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals are expected for the four carbons of the furan ring and the three carbons of the trimethylammonium group. The chemical shift of the C-2 carbon of the furan ring, being directly attached to the positively charged nitrogen atom, would be significantly downfield. The chemical shifts of the other furan carbons (C-3, C-4, and C-5) would also be affected by the substituent. publish.csiro.au The three methyl carbons of the trimethylammonium group are equivalent and would give rise to a single resonance.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-3 | 7.0 - 7.5 | - |

| H-4 | 6.5 - 7.0 | - |

| H-5 | 7.8 - 8.3 | - |

| N(CH₃)₃ | 3.5 - 4.0 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 110 - 115 |

| C-4 | - | 115 - 120 |

| C-5 | - | 145 - 150 |

| N(CH₃)₃ | - | 50 - 55 |

Advanced, two-dimensional NMR techniques would be invaluable for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. libretexts.org For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, confirming their connectivity within the furan ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net Key HMBC correlations for confirming the structure would include:

Correlation between the N-methyl protons and the C-2 carbon of the furan ring.

Correlations between the furan ring protons (H-3, H-4, H-5) and their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding. huji.ac.ilnanalysis.com A NOESY experiment could show a through-space correlation between the N-methyl protons and the H-3 proton of the furan ring, which would confirm the orientation of the trimethylammonium group relative to the ring.

Vibrational Spectroscopy for Molecular Characterization

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for both the furan ring and the trimethylammonium group.

Furan Ring Vibrations:

C-H stretching vibrations of the furan ring are expected in the region of 3100-3200 cm⁻¹.

C=C stretching vibrations of the furan ring would likely appear in the 1500-1600 cm⁻¹ region.

Ring breathing and other skeletal vibrations are expected at lower wavenumbers. udayton.edu

Trimethylammonium Group Vibrations:

C-H stretching vibrations of the methyl groups would be observed around 2800-3000 cm⁻¹.

C-N stretching vibrations are characteristic of quaternary ammonium (B1175870) salts and would likely appear in the 900-1000 cm⁻¹ region. mdpi.com

Methyl group bending vibrations would also be present.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Furan C-H stretch | 3100 - 3200 |

| Methyl C-H stretch | 2800 - 3000 |

| Furan C=C stretch | 1500 - 1600 |

| Methyl C-H bend | 1400 - 1480 |

| C-N stretch | 900 - 1000 |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique molecular fingerprint.

Furan Ring Vibrations: The symmetric stretching and breathing modes of the furan ring are expected to be strong in the Raman spectrum. globalresearchonline.net

Trimethylammonium Group Vibrations: The symmetric stretching of the C-N bonds and the methyl groups would also be Raman active.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Furan Ring Breathing | 1300 - 1500 |

| Furan C=C stretch | 1500 - 1600 |

| C-N symmetric stretch | 700 - 800 |

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound, the molecular ion peak would correspond to the mass of the cation. The fragmentation pattern would be influenced by the positive charge on the nitrogen atom and the stability of the furan ring.

A plausible fragmentation pathway for quaternary ammonium salts involves the loss of an alkyl group. nih.govmdpi.com In this case, the loss of a methyl radical (CH₃•) would result in a fragment with a mass 15 units less than the molecular ion. Another potential fragmentation pathway could involve the neutral loss of trimethylamine. The furan ring itself can also undergo fragmentation. researchgate.net

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 126.1 | Molecular Ion |

| [M - CH₃]⁺ | 111.1 | Loss of a methyl radical |

| [C₄H₄O]⁺ | 68.0 | Furan cation radical |

| [C₃H₃]⁺ | 39.0 | Cyclopropenyl cation |

A comprehensive search of scientific literature and computational chemistry databases has revealed no specific published research articles detailing the theoretical and computational chemical studies for the compound “this compound” that align with the requested outline.

The search for quantum mechanical calculations (DFT, TD-DFT, Ab Initio), molecular dynamics simulations, and computational predictions of reaction pathways for this specific cation did not yield any dedicated studies. While computational research exists for related compounds, such as furan, 2-aminofuran, and other furan derivatives, this information does not directly apply to the unique electronic structure and properties of the this compound cation.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, because the foundational research data for this specific compound is not available in the public domain. Constructing an article without this specific data would lead to speculation and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemical Studies of N,n,n Trimethylfuran 2 Aminium

Computational Prediction of Reaction Pathways and Transition States

Reaction Pathway Identification using Quantum Mechanics

Quantum mechanics (QM) serves as a powerful computational tool for elucidating the precise mechanisms of chemical reactions at the atomic level. nih.gov For a compound such as N,N,N-Trimethylfuran-2-aminium, QM methods, particularly Density Functional Theory (DFT), are employed to map out potential reaction pathways, identify transition states, and calculate activation energies, thereby predicting the most favorable reaction routes. researchgate.netacs.org Such studies involve the construction of a potential energy surface (PES) for a given reaction, which describes the energy of the system as a function of the positions of its atoms. researchgate.net

Theoretical investigations into the reactivity of this compound could focus on several key reaction types, including thermal decomposition, nucleophilic substitution at the furan (B31954) ring, or reactions involving the quaternary ammonium (B1175870) group. For instance, in a hypothetical thermal decomposition, the furan ring could undergo cleavage or rearrangement. Quantum chemical calculations would model the step-by-step bond-breaking and bond-forming processes. nycu.edu.tw The calculations would identify the transition state structure for each step and determine the associated energy barrier (activation energy). The pathway with the lowest activation energy is generally considered the most kinetically favorable. researchgate.net

Similarly, the reaction of this compound with a nucleophile would be modeled to understand the regioselectivity and stereoselectivity of the addition or substitution. DFT calculations can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. pku.edu.cn The calculated Gibbs free energies of reactants, intermediates, transition states, and products provide a comprehensive thermodynamic and kinetic profile of the reaction. researchgate.netacs.org These computational approaches allow for a detailed understanding that can explain experimental outcomes or guide the design of new synthetic routes. mdpi.com

Table 1: Hypothetical DFT-Calculated Activation Energies for Proposed Reaction Pathways of this compound This table is illustrative and shows the type of data generated from quantum mechanics studies. Values are hypothetical.

| Reaction Pathway | Description | Transition State (TS) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Pathway A: Ring Opening | Furan ring C-O bond scission initiated by thermal energy. | TS_RingOpen | 35.8 |

| Pathway B: SNAr with OH- | Nucleophilic aromatic substitution by a hydroxide (B78521) ion at the C5 position. | TS_SNAr | 24.5 |

| Pathway C: Demethylation | Nucleophilic attack on a methyl group of the aminium moiety. | TS_Demethyl | 29.1 |

In Silico Modeling for Structure-Property Relationship Studies

In silico modeling encompasses a range of computational methods used to predict the physicochemical properties, biological activities, and pharmacokinetic profiles of molecules based on their chemical structure. researchgate.net For this compound, these studies are crucial for assessing its potential as a bioactive compound by establishing clear structure-property relationships. nih.gov

The process begins with the generation of a 3D model of the molecule. This model is then used to calculate various molecular descriptors that quantify its structural and chemical features. These descriptors include topological indices, electronic properties (like dipole moment and partial charges), and steric parameters. These calculations help in predicting macroscopic properties such as solubility, lipophilicity (logP), and polar surface area (PSA), which are critical for a molecule's behavior in a biological system. researchgate.net For instance, the permanent positive charge of the quaternary ammonium group in this compound is expected to significantly influence its solubility in water and its ability to cross biological membranes.

Furthermore, molecular docking simulations can be performed to investigate the interaction of this compound with specific biological targets, such as enzymes or receptors. researchgate.net In this method, the compound (ligand) is computationally placed into the binding site of a target protein, and the binding affinity is scored based on the intermolecular interactions formed (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces). This allows for the prediction of potential biological activities and provides insights into the mechanism of action at a molecular level. researchgate.net

Table 2: Predicted Physicochemical and ADME Properties of this compound from In Silico Models This table represents typical output from in silico prediction software.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 140.19 g/mol | Influences diffusion and transport. |

| logP (Octanol/Water) | -1.5 | Indicates high water solubility (hydrophilicity). |

| Topological Polar Surface Area (TPSA) | 13.5 Ų | Affects membrane permeability and bioavailability. |

| Hydrogen Bond Donors | 0 | Influences binding and solubility. |

| Hydrogen Bond Acceptors | 1 (Oxygen atom) | Influences binding and solubility. |

| Rotatable Bonds | 1 | Relates to conformational flexibility. |

Cheminformatics and Machine Learning Approaches in Compound Analysis

Cheminformatics combines computational techniques to analyze large datasets of chemical compounds, enabling the discovery of patterns and the development of predictive models. rsc.orgnih.gov When applied to a molecule like this compound, cheminformatics and machine learning (ML) can rapidly assess its potential bioactivity and other properties by comparing it to databases of known compounds. mdpi.com

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com To build a QSAR model, a dataset of compounds with known activities is used. For each compound, a set of molecular descriptors (numerical representations of its chemical structure) is calculated. Machine learning algorithms, such as artificial neural networks, support vector machines, or random forests, are then trained on this data to learn the correlation between the descriptors and the activity. nih.gov

Once a reliable QSAR model is built, it can be used to predict the activity of new or un-tested compounds like this compound. The process involves calculating the same set of molecular descriptors for the target compound and inputting them into the trained model. The model's output is a prediction of the compound's activity (e.g., its potency as an enzyme inhibitor or its potential toxicity). This approach significantly accelerates the screening process, allowing researchers to prioritize which compounds to synthesize and test in the laboratory. researchgate.net

Table 3: Example Molecular Descriptors for this compound for Machine Learning Models This table illustrates the types of numerical descriptors calculated from a chemical structure to be used as input for a machine learning model.

| Descriptor Type | Descriptor Name | Hypothetical Value | Description |

|---|---|---|---|

| 2D | Wiener Index | 158 | A topological index based on the distances between all pairs of atoms. |

| 2D | Balaban J Index | 2.85 | A topological index that accounts for molecular size and branching. |

| Electronic | Dipole Moment | 12.5 D | A measure of the overall polarity of the molecule. |

| 3D | Radius of Gyration | 2.9 Å | A measure of the molecule's spatial extent. |

| Physicochemical | Molar Refractivity | 40.1 cm³/mol | Relates to molecular volume and polarizability. |

Information regarding "this compound" is not available.

Extensive research has been conducted to gather information on the chemical compound "this compound," focusing on its reaction pathways and mechanistic investigations as outlined in the user's request. Despite a thorough search of available scientific literature and chemical databases, no specific data or research findings corresponding to the formation, degradation, or mechanistic details of this particular compound could be located.

The search included queries aimed at elucidating its stepwise formation mechanisms, identifying potential intermediates, and exploring its abiotic and biotic degradation pathways. However, these searches did not yield any relevant results for a compound with the precise name "this compound."

It is possible that this compound is known by a different name, is a novel or very recently synthesized molecule with limited published data, or is a theoretical compound that has not been extensively studied. Without further identifying information, such as a CAS number or a reference to a specific publication where it is mentioned, it is not possible to provide the detailed, scientifically accurate article requested.

Therefore, the sections on Elucidation of Formation Mechanisms and Degradation Pathways in Environmental Contexts, including all specified subsections, cannot be populated with the required detailed research findings and data tables.

Reaction Pathways and Mechanistic Investigations of N,n,n Trimethylfuran 2 Aminium

Fundamental Reactivity Studies

The reactivity of N,N,N-Trimethylfuran-2-aminium is dictated by the interplay between the aromatic furan (B31954) ring and the quaternary aminium group affixed at the 2-position. This substitution pattern creates a molecule with distinct electronic characteristics that govern its behavior in chemical reactions.

The this compound cation possesses a permanently charged quaternary aminium center. This [N(CH₃)₃]⁺ group is strongly electron-withdrawing and lacks any available lone pairs for donation. Consequently, the aminium center is electrophilic in nature but is generally unreactive towards electrophiles, acids, or oxidizing agents due to the absence of available electrons for reaction. wikipedia.org

The furan ring, in its unsubstituted form, is an electron-rich aromatic system containing a delocalized π-electron sextet. pharmaguideline.com This makes it significantly more reactive than benzene towards electrophilic substitution, with a strong preference for attack at the 2-position (α-position). pearson.comwikipedia.org However, the presence of the positively charged trimethylaminium substituent at the C2 position drastically alters this reactivity. The powerful electron-withdrawing inductive effect of the [N(CH₃)₃]⁺ group deactivates the furan ring, reducing its electron density and thus diminishing its nucleophilic character. This deactivation makes electrophilic aromatic substitution on the furan ring of this compound significantly more difficult compared to unsubstituted furan.

Conversely, the aminium center itself is devoid of nucleophilic character. The inherent nucleophilicity of the furan ring is also substantially suppressed by the attached electron-withdrawing group. While 2-aminofurans can exhibit complex reactivity, acting as dieneamines in some cases, the quaternization of the nitrogen atom in this compound locks the electron pair, preventing such behavior. researchgate.net

| Molecular Moiety | Character | Reactivity Details |

|---|---|---|

| Aminium Center ([N(CH₃)₃]⁺) | Electrophilic | Strongly electron-withdrawing; unreactive towards electrophiles due to the permanent positive charge. wikipedia.org |

| Furan Ring | Reduced Nucleophilicity | The electron-rich nature of the furan ring is significantly diminished by the powerful electron-withdrawing effect of the C2 aminium substituent, deactivating it towards electrophilic attack. pearson.com |

The stability of this compound is a composite of the stabilities of the quaternary ammonium (B1175870) cation and the substituted furan ring.

Quaternary ammonium cations are known for their considerable stability. They are generally resistant to attack by even strong acids and oxidants and are stable towards most nucleophiles. wikipedia.org Degradation typically requires harsh conditions, such as treatment with exceptionally strong bases or potent nucleophiles at elevated temperatures. wikipedia.orgnih.gov For instance, the half-life of tetramethylammonium hydroxide (B78521) in 6M NaOH at 160 °C exceeds 61 hours. wikipedia.org However, the presence of nearby heteroatoms or electron-withdrawing groups can sometimes promote degradation pathways. nih.gov

| Condition | Expected Stability/Reactivity | Rationale |

|---|---|---|

| Acidic (Strong) | Moderate to High | The quaternary ammonium group is stable. wikipedia.org The furan ring is deactivated to electrophilic attack but may be susceptible to acid-catalyzed hydrolysis or ring-opening under harsh conditions. |

| Basic (Strong) | Low to Moderate | Quaternary ammonium salts can degrade in the presence of strong bases at elevated temperatures, potentially via elimination or substitution pathways. wikipedia.orgnih.gov |

| Thermal | High | Quaternary ammonium salts generally possess good thermal stability. |

| Oxidative | High | The aminium cation and the deactivated furan ring are expected to be resistant to common oxidizing agents. |

| Reductive | Moderate | The furan ring can be hydrogenated under certain catalytic conditions. The aminium group is generally stable to reduction. |

Photoreactivity and Aminium Radical Cation Generation Pathways

While this compound is a stable quaternary salt, the generation of a related aminium radical cation from its tertiary amine precursor, N,N-dimethylfuran-2-amine, is a key process enabled by modern photochemical methods. These radical cations are highly reactive intermediates in a variety of synthetic transformations.

Visible-light photoredox catalysis has emerged as a powerful strategy for generating aminium radical cations from their corresponding neutral amine precursors under mild conditions. wikipedia.orgnih.gov The formation of the N,N-dimethylfuran-2-aminium radical cation would proceed through an oxidative quenching cycle of a photocatalyst.

The general mechanism involves the following steps:

Photoexcitation: A photocatalyst (PC), typically a transition-metal complex like [Ru(bpy)₃]²⁺ or an organic dye, absorbs a photon of visible light, promoting it to a long-lived, electronically excited state (*PC). wikipedia.orguni-mainz.de

Single-Electron Transfer (SET): The excited state photocatalyst (*PC) is a much stronger oxidant than its ground state. It can accept a single electron from the tertiary amine (N,N-dimethylfuran-2-amine), which acts as an electron donor. This SET event generates the desired aminium radical cation and the reduced form of the photocatalyst (PC⁻). uni-mainz.dersc.org

Catalyst Regeneration: The reduced photocatalyst must be returned to its original oxidation state to complete the catalytic cycle. This can occur through reaction with a sacrificial oxidant or by participating in a subsequent reductive step in the desired chemical transformation.

The feasibility of this process depends on the relative redox potentials of the photocatalyst and the amine. N-arylamines are effective substrates in many photoredox reactions, readily undergoing oxidation to form the corresponding aminium radical cations. rsc.orgacs.org

| Photocatalyst | Excited State Redox Potential (E*red) vs SCE | Notes |

|---|---|---|

| [Ru(bpy)₃]²⁺ | +0.77 V | Commonly used, capable of oxidizing many amines. |

| [Ir(ppy)₃] | +1.21 V | A stronger photo-oxidant than [Ru(bpy)₃]²⁺. |

| 4CzIPN | +1.35 V | A powerful organic photocatalyst. nih.gov |

| Eosin Y | +0.78 V | An organic dye often used as a photocatalyst. |

The core of aminium radical cation generation via photoredox catalysis is a photoinduced electron transfer (PET) event. rsc.org This process is governed by both thermodynamic and kinetic factors.

The electron transfer from the amine to the excited photocatalyst is an outer-sphere process, meaning the electron tunnels between the two species without the formation of a covalent bond. wikipedia.org The efficiency of this step is dictated by the driving force, which is related to the difference between the oxidation potential of the amine and the reduction potential of the excited photocatalyst.

Molecular Mechanism Studies and Potential Applications of N,n,n Trimethylfuran 2 Aminium and Derivatives

Exploration of Molecular Mechanisms of Action (In Vitro Research)

The in vitro biological activities of furan (B31954) derivatives have been a subject of considerable interest, with studies highlighting their potential as antimicrobial, antioxidant, and anti-inflammatory agents. ijabbr.com The introduction of a quaternary ammonium (B1175870) group, as seen in N,N,N-Trimethylfuran-2-aminium, is a well-established strategy for enhancing biocidal activity. researchgate.netnih.gov

Investigation of Molecular Interactions with Biological Macromolecules (e.g., proteins, DNA)

Quaternary ammonium compounds (QACs) primarily exert their biological effects through interactions with cell membranes. The positively charged nitrogen atom in the aminium headgroup interacts with negatively charged components of the bacterial cell wall and membrane via ionic interactions. researchgate.net The hydrophobic part of the molecule, in this case the furan ring and its substituents, can then intercalate into the lipid bilayer. researchgate.net This disruption of the membrane's structure and function can lead to a loss of osmotic regulation and leakage of intracellular components, ultimately resulting in cell death. researchgate.net

The furan moiety itself is a versatile scaffold that can interact with various biological macromolecules. ijabbr.com Furan derivatives have been shown to bind to a range of receptors and enzymes, suggesting that this compound could also exhibit specific interactions beyond general membrane disruption. ijabbr.com

Elucidation of Cellular Pathway Modulations (e.g., inhibition of specific enzymes, disruption of cell wall biosynthesis)

The antimicrobial action of QACs is generally attributed to their membrane-active properties. nih.gov However, once inside the cell, they may also interfere with critical cellular pathways. For instance, some biocides can inactivate enzymes through covalent interactions or the generation of intracellular free radicals. nih.gov

In a study of N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium salts, several compounds demonstrated high activity against a range of bacteria, including Staphylococcus aureus, Streptococcus faecalis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Some of these compounds were also found to be active against Mycobacterium tuberculosis. nih.gov While the precise molecular mechanisms were not fully elucidated in this study, the broad spectrum of activity suggests that these compounds may act on fundamental cellular processes common to these microorganisms.

Table 1: Antibacterial Activity of Selected Furan Quaternary Ammonium Salts Note: This data is for structurally related compounds, not this compound itself.

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 22 | Staphylococcus aureus | High |

| 28 | Streptococcus faecalis | High |

| 34 | Klebsiella pneumoniae | High |

| 41 | Pseudomonas aeruginosa | High |

This table is generated based on findings from a study on N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium salts. nih.gov

In Vitro Antioxidant and Anti-inflammatory Activity at the Molecular Level

Catalytic Applications in Organic Transformations

Furan derivatives are considered key platform chemicals in biorefineries and can be transformed into a wide array of valuable chemicals and biofuels through various catalytic processes. mdpi.com Ionic liquids, which share the structural feature of a charged core with quaternary ammonium salts like this compound, have been extensively investigated as catalysts and solvents in the conversion of biomass to furan derivatives. nih.govresearchgate.net

Investigation of this compound as a Phase-Transfer Catalyst

Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs). They facilitate the reaction between reactants located in two immiscible phases (e.g., aqueous and organic). The cationic headgroup of the QAC can pair with an anion from the aqueous phase, and the organic substituents provide solubility in the organic phase, allowing the anion to be transported to where it can react with the organic substrate.

Given its structure, this compound possesses the essential characteristics of a phase-transfer catalyst: a charged cationic center and an organic framework. While specific studies demonstrating its efficacy as a PTC are not available, its potential in this role is plausible based on the well-established principles of phase-transfer catalysis.

Applications in Organic Synthesis (e.g., as a base or nucleophile)

The furan ring is an electron-rich aromatic system that can undergo various electrophilic substitution reactions. pharmaguideline.comallaboutchemistry.net However, the reactivity of the furan nucleus in this compound would be significantly influenced by the strongly electron-withdrawing aminium group. This group would deactivate the ring towards electrophilic attack but could potentially activate it for nucleophilic substitution, a less common reaction for furan itself.

The primary utility of such a compound in organic synthesis, beyond its potential as a PTC, might lie in its use as a precursor for other furan derivatives. The synthesis of furan-containing ammonium salts often starts from furfural (B47365), a readily available platform chemical derived from biomass. rsc.org These salts can then be envisioned as intermediates in the synthesis of more complex molecules with applications in materials science or as biocides. researchgate.netrsc.org

Table 2: Potential Applications of Furan Derivatives in Catalysis

| Furan Derivative | Catalytic Transformation | Product(s) |

|---|---|---|

| Furfural | Hydrogenation | Furfuryl alcohol, 2-methylfuran |

| 5-Hydroxymethylfurfural (HMF) | Oxidation | 2,5-Furandicarboxylic acid (FDCA) |

| Furfural | Reductive Amination | Furfurylamine |

This table summarizes catalytic transformations of various furan derivatives, illustrating the broad potential of this class of compounds in organic synthesis. mdpi.comnih.govmdpi.com

Role in Specific Reaction Systems

While direct studies on the specific catalytic or mechanistic role of this compound in reaction systems are not extensively documented in publicly available literature, its structural features as a quaternary ammonium salt derived from a furan scaffold suggest potential applications analogous to other furan-containing ammonium salts. rsc.orgresearchgate.net Furan rings are versatile synthons in organic chemistry, capable of participating in a wide range of reactions including cycloadditions and electrophilic substitutions. acs.org The presence of the quaternary ammonium group introduces unique properties, such as enhanced solubility in certain solvents and the ability to act as a phase-transfer catalyst or an ionic liquid component. rsc.orgrsc.org

Furan-containing quaternary ammonium salts have been synthesized from readily available biomass-derived feedstocks like furfural. rsc.orgresearchgate.net These salts are explored for their potential as biocides and surfactants, analogous to benzyl (B1604629) quaternary ammonium salts. rsc.orgrsc.org The synthesis of such compounds often involves the reductive amination of furfural followed by quaternization. researchgate.net Given this context, this compound could potentially be involved in reaction systems where a furan moiety is a key reactive component and the quaternary ammonium group facilitates the reaction environment. For instance, in reactions catalyzed by palladium nanoparticles, furan derivatives are used in hydrogenation reactions to produce amine compounds. mdpi.com The specific role of the trimethylaminium group would be to influence the solubility and stability of the furan reactant or catalyst complex.

The reactivity of the furan ring in this compound is expected to be influenced by the electron-withdrawing nature of the quaternary ammonium group. This could affect its participation in Diels-Alder reactions, a common reaction for furans. acs.org The precise impact would depend on the specific reaction conditions and the nature of the dienophile.

Development as Research Probes and Sensors

The development of fluorescent probes for various analytical and bio-imaging applications is a rapidly growing field of research. Furan derivatives have been successfully utilized as core structures in the design of fluorescent probes for cancer cell imaging and as components of fluorescent dyes. researchgate.netnih.govchemrevlett.com The inherent photophysical properties of the furan ring, combined with the potential for functionalization, make it an attractive scaffold for creating novel sensors.

Design and Synthesis of this compound-based Probes

The design of a fluorescent probe based on the this compound scaffold would involve leveraging the furan ring as part of a larger conjugated system. The synthesis would likely start from a 2-aminofuran derivative, which can be synthesized through various methods. One common approach is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. Other methods include transition metal-catalyzed reactions.

Once the 2-aminofuran core is obtained, the synthesis of an this compound-based probe would proceed with N-alkylation to introduce the methyl groups, followed by quaternization. A plausible synthetic route could involve the following steps:

Synthesis of a 2-aminofuran derivative: This could be achieved through established methods for furan synthesis, potentially incorporating other functional groups required for the desired sensing application.

N,N-dimethylation: The primary amino group of the 2-aminofuran would be methylated twice to yield the tertiary amine, N,N-Dimethylfuran-2-amine.

Quaternization: The tertiary amine would then be treated with a methylating agent, such as methyl iodide, to form the quaternary ammonium salt, this compound.

To create a functional probe, the furan ring would likely be part of a larger chromophore. This could be achieved by introducing electron-donating or electron-withdrawing groups to the furan ring or by coupling the furan moiety to other aromatic systems. For example, furan has been incorporated into the conjugated spacer of metal-free organic dyes used in dye-sensitized solar cells. ntnu.edu.tw A similar design principle could be applied to create fluorescent probes where the this compound acts as a key component of the fluorophore.

The following table outlines a hypothetical synthetic scheme for a generic this compound-based probe:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Furan Ring Formation | 1,4-Dicarbonyl Compound, Ammonia (B1221849) | Acid Catalyst, Heat | 2-Aminofuran Derivative |

| 2 | N,N-Dimethylation | 2-Aminofuran Derivative | Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) | N,N-Dimethylfuran-2-amine Derivative |

| 3 | Quaternization | N,N-Dimethylfuran-2-amine Derivative | Methyl Iodide | This compound Derivative |

| 4 | Functionalization (Optional) | This compound Derivative | Various | Functionalized Probe |

Photophysical Properties for Sensing Applications (e.g., solvatochromic and pH-switch properties)

The photophysical properties of this compound-based probes would be crucial for their function as sensors. These properties are largely determined by the electronic structure of the molecule, which can be modulated by the solvent environment (solvatochromism) or by changes in pH.

Solvatochromic Properties:

The photophysical properties of aminobithiophene derivatives, which are structurally related to aminofurans, have been shown to be highly solvatochromic. researchgate.net It is plausible that a probe containing the this compound moiety would also exhibit solvatochromic behavior. The permanent positive charge on the nitrogen atom would likely lead to strong interactions with polar solvents, resulting in significant shifts in the absorption and emission spectra.

The following table illustrates the expected solvatochromic shifts for a hypothetical this compound-based probe in solvents of varying polarity:

| Solvent | Polarity (ET(30)) | Expected Absorption Shift | Expected Emission Shift |

| Hexane | 30.9 | - | - |

| Toluene | 33.9 | Small Red Shift | Small Red Shift |

| Chloroform | 39.1 | Moderate Red Shift | Moderate Red Shift |

| Acetone | 42.2 | Significant Red Shift | Significant Red Shift |

| Methanol | 55.5 | Large Red Shift | Large Red Shift |

| Water | 63.1 | Very Large Red Shift | Very Large Red Shift |

pH-Switch Properties:

Fluorescent pH sensors are designed to exhibit a change in their fluorescence properties in response to changes in pH. acs.org This change can be an increase or decrease in fluorescence intensity ("on-off" sensor) or a shift in the emission wavelength (ratiometric sensor). The mechanism of pH sensing often involves the protonation or deprotonation of a functional group on the fluorophore, which alters the intramolecular charge transfer (ICT) characteristics. rsc.orgfrontiersin.org

While the this compound group itself is not pH-sensitive, a probe incorporating this moiety could be made pH-responsive by including a separate pH-sensitive functional group in its structure. For example, a phenolic hydroxyl group or an additional amino group could be incorporated into the conjugated system. Protonation or deprotonation of this secondary group would alter the electronic properties of the entire fluorophore, leading to a change in its fluorescence.

For instance, in many ICT-based pH probes, the protonation of an aniline (B41778) nitrogen enhances the ICT effect, leading to a red-shift in the emission spectrum. frontiersin.org A probe containing the this compound group and a distal pH-sensitive site could function in a similar manner. The strong inductive effect of the quaternary ammonium group could potentially enhance the sensitivity of the probe to pH changes.

The following table summarizes the potential pH-dependent fluorescence response of a hypothetical this compound-based probe containing a pH-sensitive group (e.g., a secondary amine):

| pH | State of pH-Sensitive Group | ICT State | Expected Fluorescence |

| Acidic | Protonated | Enhanced | "On" state or Red-shifted emission |

| Basic | Deprotonated | Ground State | "Off" state or Blue-shifted emission |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N,N-Trimethylfuran-2-aminium salts with high purity?

- Methodology : Standard synthesis involves quaternization of furan-2-amine derivatives using methylating agents (e.g., methyl iodide or dimethyl sulfate) in anhydrous solvents like acetonitrile or THF. Triethylamine is often used to neutralize byproducts . Purification typically employs column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity. Ensure inert conditions to avoid hydrolysis of the ammonium salt .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

- Methodology : Use a combination of -NMR and -NMR to verify methyl group integration and furan ring proton environments. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Cross-reference with X-ray crystallography data from analogous quaternary ammonium salts (e.g., furan tetracarboxylate-aminopyrimidinium structures) to validate bond lengths and angles .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound compounds?

- Methodology : Store in anhydrous, deoxygenated solvents (e.g., DMSO-d6 or CDCl3) at –20°C under argon. Avoid prolonged exposure to light or moisture, as quaternary ammonium salts are prone to hydrolysis. Monitor degradation via periodic NMR analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ionic liquid applications?

- Methodology : Perform density functional theory (DFT) calculations to model charge distribution and electrostatic potential surfaces. Compare with experimental data from analogous ionic liquids (e.g., N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate) to assess conductivity and thermal stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Re-evaluate assay conditions (e.g., pH, solvent polarity) that may alter compound solubility or ion-pair interactions. Use isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets, ensuring consistency with in vitro/in vivo models .

Q. How does the furan ring’s electronic environment influence the electrochemical behavior of this compound in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.